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molecular formula C8H18Si B072259 Triethylvinylsilane CAS No. 1112-54-5

Triethylvinylsilane

Cat. No. B072259
M. Wt: 142.31 g/mol
InChI Key: HBWGDHDXAMFADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745654B2

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC=C)(=[O:3])C.[CH2:7]([SiH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8].[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:7]([Si:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[OH:3])[CH3:8]

Inputs

Step One
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](CC)(CC)CC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
a reaction was carried out at 40° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](CC)(CC)CC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)[Si](O)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745654B2

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC=C)(=[O:3])C.[CH2:7]([SiH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8].[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:7]([Si:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[OH:3])[CH3:8]

Inputs

Step One
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](CC)(CC)CC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
a reaction was carried out at 40° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](CC)(CC)CC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)[Si](O)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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